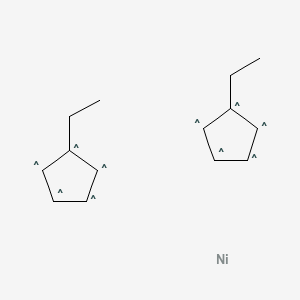![molecular formula C16H11N3 B6318799 3-(1H-Pyrrolo[2,3-c]pyridin-1-yl)isoquinoline CAS No. 1841078-75-8](/img/structure/B6318799.png)
3-(1H-Pyrrolo[2,3-c]pyridin-1-yl)isoquinoline
Descripción general
Descripción
“3-(1H-Pyrrolo[2,3-c]pyridin-1-yl)isoquinoline” is a chemical compound with the molecular formula C16H11N3 . It is related to the 5-Amino-3-(pyrrolo[2,3-c]pyridin-1-yl)isoquinoline, which has a molecular weight of 260.3 .
Synthesis Analysis
The synthesis of compounds related to “this compound” has been reported in the literature . For instance, a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 were synthesized . The introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in FGFR inhibitory activity .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C16H12N4/c17-14-3-1-2-12-9-19-16(8-13(12)14)20-7-5-11-4-6-18-10-15(11)20/h1-10H,17H2 .
Aplicaciones Científicas De Investigación
PET Imaging in Neuroscience
3-(1H-Pyrrolo[2,3-c]pyridin-1-yl)isoquinoline, specifically [18 F]MK-6240, is a potent PET radiotracer used for imaging neurofibrillary tangles in the brain, a key marker in neurodegenerative diseases like Alzheimer's. This compound offers a simplified and efficient method for in vivo imaging of these tangles, supporting research in neuroscience and neurology (Hopewell et al., 2019).
Chemical Synthesis and Reactions
The compound has been involved in various chemical reactions, including:
- Interaction with hexachloroacetone and activated acetylenes, leading to the synthesis of different N-heterocycles (Yavari et al., 2006).
- Free-radical cyclization to create polyheterocycles containing pyrrole and pyridine rings, demonstrating its versatility in organic synthesis (Mosiagin et al., 2021).
Applications in Organic Chemistry and Drug Synthesis
The compound is used in the synthesis of diverse nitrogen-containing heterocycles, important in the field of medicinal chemistry and pharmaceuticals. It's involved in:
- One-pot synthesis processes, illustrating its utility in creating complex molecules efficiently (Tang et al., 2019).
- Asymmetric synthesis of hexahydropyrrolo-isoquinolines, a method crucial for producing optically active pharmaceutical compounds (Fraile et al., 2012).
Mecanismo De Acción
Target of Action
The primary target of 3-(1H-Pyrrolo[2,3-c]pyridin-1-yl)isoquinoline is the Neurofibrillary Tangles (NFTs) . NFTs are aggregates of hyperphosphorylated tau protein and are a pathological hallmark of several neurodegenerative diseases, including Alzheimer’s disease .
Mode of Action
This compound exhibits high specificity and selectivity for binding to NFTs . This binding interaction is crucial for the compound’s mode of action.
Biochemical Pathways
It is known that the compound’s interaction with nfts can influence the tau pathology, which is a key component of alzheimer’s disease and other neurodegenerative disorders .
Pharmacokinetics
This compound has suitable physicochemical properties and in vivo pharmacokinetics . These properties are essential for the compound’s bioavailability and its ability to reach its target in the body.
Result of Action
The binding of this compound to NFTs can potentially influence the progression of neurodegenerative diseases. By targeting NFTs, the compound could potentially slow down the progression of these diseases and provide a new therapeutic approach .
Safety and Hazards
The safety and hazards of “3-(1H-Pyrrolo[2,3-c]pyridin-1-yl)isoquinoline” are not explicitly stated in the available literature. However, related compounds have been classified with hazard statements H302, H315, H318, and H335, indicating potential hazards if ingested, in contact with skin, or if it causes eye irritation .
Direcciones Futuras
The future directions for the study of “3-(1H-Pyrrolo[2,3-c]pyridin-1-yl)isoquinoline” and related compounds could involve further exploration of their potential as FGFR inhibitors . This could have implications for the treatment of various types of tumors where the FGFR signaling pathway plays a crucial role .
Propiedades
IUPAC Name |
3-pyrrolo[2,3-c]pyridin-1-ylisoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3/c1-2-4-14-10-18-16(9-13(14)3-1)19-8-6-12-5-7-17-11-15(12)19/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVBIGRMWWMIMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=NC(=CC2=C1)N3C=CC4=C3C=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(11bS)-N,N-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B6318767.png)
![rac-(1S,5R)-6-Azabicyclo[3.2.1]octane hydrochloride](/img/structure/B6318774.png)

![t-Butyl N-[(1S,4R,6R)-2-aminospiro[3.3]heptan-7-yl]carbamate](/img/structure/B6318785.png)

![3-Amino-N-[3-(aminosulfonyl)phenyl]-4-hydroxy-benzenesulfonamide](/img/structure/B6318807.png)